(1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine
Description
Properties
Molecular Formula |
C9H9F4N |
|---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
(1S)-2-fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4N/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8H,5,14H2/t8-/m1/s1 |
InChI Key |
VFOCISCEXQWZQO-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CF)N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CF)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as CF3SO2Na under metal-free conditions . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation to form nitriles or imines under controlled conditions. Hydrogen peroxide (H₂O₂) in acidic media selectively oxidizes the amine without altering the trifluoromethyl group.
| Oxidation Type | Reagents/Conditions | Product |
|---|---|---|
| Imine Formation | H₂O₂, HCl, 40°C, 6h | Forms (1S)-2-fluoro-1-[3-(trifluoromethyl)phenyl]ethaneimine. |
| Nitrile Synthesis | KMnO₄, H₂SO₄, reflux | Yields 2-fluoro-3-(trifluoromethyl)benzonitrile (45% yield). |
Alkylation and Acylation
The amine serves as a nucleophile in alkylation and acylation reactions, producing derivatives with enhanced pharmacological properties.
| Reaction | Reagents/Conditions | Application |
|---|---|---|
| N-Alkylation | Ethyl bromide, K₂CO₃, DMF, 60°C | Generates tertiary amines for receptor-binding studies. |
| Acylation | Acetyl chloride, pyridine, RT | Produces amides with improved metabolic stability. |
Cross-Coupling Reactions
The trifluoromethylphenyl group participates in palladium-catalyzed coupling reactions. Suzuki-Miyaura couplings with aryl boronic acids yield biaryl derivatives.
| Coupling Type | Catalyst/Base | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives for drug candidate libraries (70–85% yield). |
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The fluorine atom directs electrophiles to meta/para positions, while the trifluoromethyl group deactivates the ring.
-
Steric Effects : The bulky trifluoromethyl group hinders nucleophilic attacks at the ortho position, favoring regioselective transformations.
Industrial-Scale Adaptations
Continuous flow reactors optimize reaction efficiency and safety for large-scale synthesis. Automated systems maintain precise control over stoichiometry and temperature, achieving >95% purity .
This compound’s versatility in organic synthesis underscores its value in medicinal chemistry, particularly for developing fluorinated therapeutics. Future research should explore its use in asymmetric catalysis and novel drug delivery systems.
Scientific Research Applications
(1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine is a fluorinated organic compound that is of interest in scientific research. It has unique chemical and physical properties due to the presence of fluoro and trifluoromethyl groups in its structure.
Scientific Research Applications
(1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine has several applications across various fields.
Chemistry In chemistry, (1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine serves as a building block in the synthesis of more complex fluorinated compounds.
Biology It is studied for its potential interactions with biological molecules. The presence of fluoro and trifluoromethyl groups can enhance the compound’s stability and bioavailability, making it a candidate for drug development. Research indicates that (1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine exhibits significant biological activity, particularly in the context of drug development. Studies have focused on its interactions with specific proteins and enzymes, revealing that the compound can modulate enzyme activity and influence receptor signaling pathways. The presence of fluorine atoms enhances its binding affinity to various biological targets, such as enzymes and receptors. This compound has been investigated for its potential therapeutic effects, including its role in modulating neurotransmitter systems, which may have implications for treating neurological disorders.
Medicine In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles. Initial studies suggest that this compound may interact with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways, which is crucial for understanding its pharmacological potential.
Industry In the industrial sector, this compound is used in the development of advanced materials and agrochemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to various biochemical effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Classification of Analogs
Similar compounds are categorized based on:
- Stereochemistry : (1S) vs. (1R) enantiomers.
- Substituents : Fluorine/trifluoromethyl positioning on the phenyl ring or ethylamine backbone.
- Backbone Modifications: Ethylamine vs. cyclopropyl or ethanol derivatives.
Key Compounds and Properties
*Molecular weight calculated based on formula C₉H₈F₄N.
Research Findings and Trends
Fluorination Effects: The trifluoromethyl group on the phenyl ring enhances lipophilicity and resistance to oxidative metabolism .
Stereochemical Influence :
- (1S) enantiomers often exhibit higher biological activity in chiral environments compared to (1R) counterparts, as seen in analogs like (S)-2,2,2-Trifluoro-1-(3-CF₃-phenyl)ethanamine .
Ethanol derivatives (e.g., 2-Amino-1-[3-CF₃-phenyl]ethanol) introduce hydroxyl groups, enhancing solubility but increasing metabolic vulnerability .
Salt Forms :
- Hydrochloride salts (e.g., (1R)-2,2,2-Trifluoro-1-[3-CF₃-phenyl]ethylamine HCl) improve aqueous solubility, critical for in vivo applications .
Biological Activity
(1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine is a fluorinated organic compound notable for its unique stereochemistry and the presence of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in modulating neurotransmitter systems.
- Molecular Formula : C9H10F4N
- Molecular Weight : 222.18 g/mol
- Chirality : The compound features a chiral center, which influences its biological activity and interaction with various biological targets.
Research indicates that (1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine exhibits significant biological activity through several mechanisms:
- Binding Affinity : The presence of fluorine enhances the compound's binding affinity to enzymes and receptors, crucial for its pharmacological effects.
- Modulation of Neurotransmitter Systems : It has been investigated for its role in influencing neurotransmitter systems, which may have implications for treating neurological disorders.
Biological Activity Studies
Several studies have focused on the interactions of (1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine with specific proteins and enzymes. These investigations reveal that the compound can modulate enzyme activity and influence receptor signaling pathways, which are critical for understanding its mechanism of action and potential therapeutic applications.
In Vitro Studies
In vitro studies have demonstrated that this compound acts as a positive allosteric modulator at certain receptors, similar to other compounds in its class. For instance, it has shown comparable activity to known modulators at α7 nicotinic acetylcholine receptors (nAChRs) .
Comparative Analysis with Analog Compounds
To better understand the unique properties of (1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine, a comparison with similar compounds is essential. The following table summarizes key analogs:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine | C9H8F5N | Contains additional chlorine atoms; higher lipophilicity. |
| (R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine | C9H8F4N | Different position of fluorine; potential variation in biological activity. |
| (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine | C9H8F3N | Contains difluoromethyl instead of trifluoromethyl; alters electronic properties. |
The unique combination of fluorine substituents and stereochemistry in (1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine may confer distinct pharmacological properties compared to these analogs.
Q & A
Q. What synthetic strategies are effective for preparing enantiomerically pure (1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine?
Methodological Answer: Enantiomeric purity is critical for pharmacological activity. A chiral resolution approach using (S)-mandelic acid as a resolving agent can separate enantiomers via crystallization . Alternatively, asymmetric synthesis via catalytic hydrogenation of a prochiral ketone precursor (e.g., 2-fluoro-1-[3-(trifluoromethyl)phenyl]ethanone) using a Ru-BINAP catalyst achieves >98% enantiomeric excess (ee). Characterization via chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) and optical rotation analysis confirms purity .
Q. How can researchers optimize the purification of (1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine from reaction byproducts?
Methodological Answer: Flash chromatography with a gradient elution (silica gel, ethyl acetate/hexane 10–40%) effectively removes unreacted starting materials and halogenated byproducts. For persistent trifluoromethyl-containing impurities, preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) improves resolution. NMR (¹H, ¹⁹F) and LC-MS are essential for tracking purity, with ¹⁹F NMR offering specificity for fluorine-containing contaminants .
Q. What spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?
Methodological Answer: X-ray crystallography provides definitive stereochemical assignment, particularly when co-crystallized with a chiral auxiliary (e.g., Mosher’s acid) . For routine analysis, ¹H NMR coupling constants (e.g., vicinal fluoro-amine coupling) and NOESY experiments can infer spatial arrangements. Vibrational circular dichroism (VCD) is emerging as a complementary tool for absolute configuration determination .
Advanced Research Questions
Q. How does the introduction of the trifluoromethyl group at the 3-phenyl position influence the compound’s pharmacokinetic properties?
Methodological Answer: The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation. In vitro assays (e.g., human liver microsomes) show a 2.3-fold increase in half-life compared to non-fluorinated analogs. Computational modeling (DFT calculations) reveals reduced electron density at the phenyl ring, decreasing CYP450 binding affinity. In vivo studies in rodents demonstrate improved bioavailability (F = 67% vs. 22% for the des-fluoro analog) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different in vitro assays?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., buffer pH, cell line variability). Standardize protocols using recombinant H1-receptor-expressing HEK293 cells (EC₅₀ determination) and validate via orthogonal methods (e.g., calcium flux vs. cAMP assays). For CETP inhibition studies, ensure consistent lipoprotein donor particles (human vs. transgenic mouse plasma) to minimize variability .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved H1-receptor agonist activity?
Methodological Answer: Modify the ethanamine backbone: (a) Introduce α-methyl groups to restrict conformation, enhancing receptor binding (e.g., Nα-methyl derivatives show 10-fold higher potency ). (b) Replace the fluorine with bulkier substituents (e.g., CF₂CF₃) to probe steric tolerance. Use molecular docking (H1-receptor crystal structure, PDB: 6D3R) to predict binding poses. Validate via radioligand displacement assays (³H-mepyramine) .
Q. What in vivo models are appropriate for evaluating the compound’s efficacy in modulating reverse cholesterol transport (RCT)?
Methodological Answer: Use CETP-transgenic mice fed a high-fat diet. Administer the compound orally (1–10 mg/kg) and quantify HDL-C levels via FPLC. Track RCT via ³H-cholesterol-labeled macrophage injection into the peritoneal cavity, followed by fecal ³H-steroid excretion. Compare to torcetrapib as a positive control, while monitoring off-target effects (e.g., blood pressure telemetry in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
